molecular formula C9H16O2S B13404358 2-Norbornanethiol Acetate

2-Norbornanethiol Acetate

Cat. No.: B13404358
M. Wt: 188.29 g/mol
InChI Key: FGBSRYFIXGSUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Norbornanethiol Acetate, also known as S-bicyclo[2.2.1]hept-2-yl ethanethioate, is an organic compound with the molecular formula C₉H₁₄OS and a molecular weight of 170.272 g/mol . This compound is characterized by its unique bicyclic structure, which includes a norbornane skeleton with a thiol acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Norbornanethiol Acetate typically involves the reaction of norbornene with thiol acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the thiol group to the norbornene ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using various analytical techniques, such as gas chromatography and mass spectrometry, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Norbornanethiol Acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Norbornanethiol Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Norbornanethiol Acetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a norbornane skeleton with a thiol acetate functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

acetic acid;bicyclo[2.2.1]heptane-2-thiol

InChI

InChI=1S/C7H12S.C2H4O2/c8-7-4-5-1-2-6(7)3-5;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)

InChI Key

FGBSRYFIXGSUBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2CC1CC2S

Origin of Product

United States

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